molecular formula C16H14INO2 B11510806 1-(2,3-dihydro-1H-indol-1-yl)-2-(4-iodophenoxy)ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2-(4-iodophenoxy)ethanone

Cat. No.: B11510806
M. Wt: 379.19 g/mol
InChI Key: KSTHOIKHLRFHLE-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-IODOPHENOXY)ETHAN-1-ONE is a synthetic organic compound that features an indole moiety and an iodophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-IODOPHENOXY)ETHAN-1-ONE typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Iodophenoxy Group: The iodophenoxy group can be introduced via a nucleophilic substitution reaction where an iodophenol reacts with an appropriate electrophile.

    Coupling Reaction: The final step involves coupling the indole moiety with the iodophenoxy group using a suitable coupling agent such as a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-IODOPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-IODOPHENOXY)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-IODOPHENOXY)ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to bind to various biological targets, influencing pathways involved in cell signaling, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-BROMOPHENOXY)ETHAN-1-ONE: Similar structure but with a bromine atom instead of iodine.

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-CHLOROPHENOXY)ETHAN-1-ONE: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-IODOPHENOXY)ETHAN-1-ONE is unique due to the presence of the iodophenoxy group, which can impart distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C16H14INO2

Molecular Weight

379.19 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(4-iodophenoxy)ethanone

InChI

InChI=1S/C16H14INO2/c17-13-5-7-14(8-6-13)20-11-16(19)18-10-9-12-3-1-2-4-15(12)18/h1-8H,9-11H2

InChI Key

KSTHOIKHLRFHLE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)I

Origin of Product

United States

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